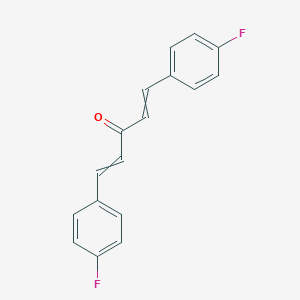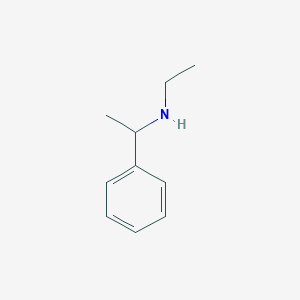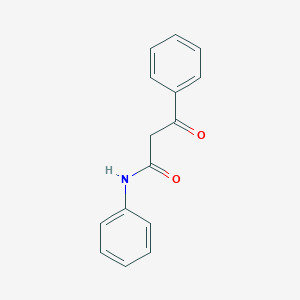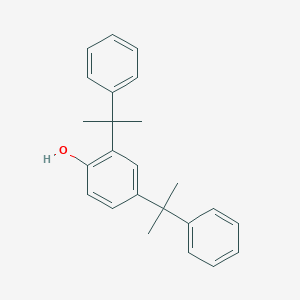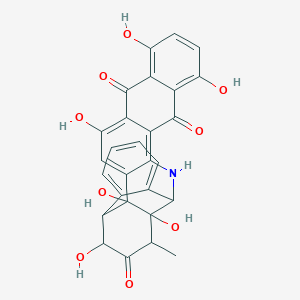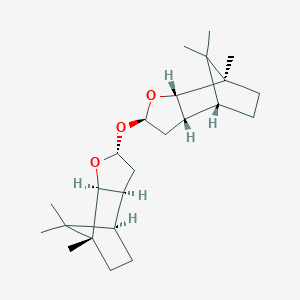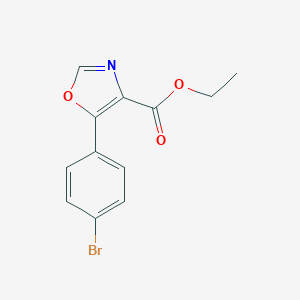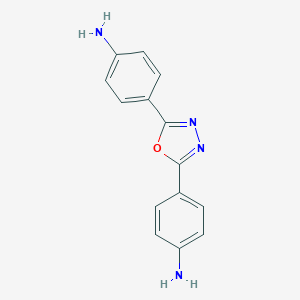![molecular formula C31H30O4 B160627 (+)-4,5-双[羟基(二苯基)甲基]-2,2-二甲基-1,3-二氧杂环戊烷 CAS No. 93379-49-8](/img/structure/B160627.png)
(+)-4,5-双[羟基(二苯基)甲基]-2,2-二甲基-1,3-二氧杂环戊烷
描述
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane is a chemical compound with the molecular formula C31H30O4 . It is a solid substance that appears as a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of this compound involves the reaction of (-)-4,5-bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane and a ketone in toluene . The reaction is cooled to 0 °C, and tert-butyl 2-[tris(4-methoxyphenyl)phosphoranylidene]acetate is added .Molecular Structure Analysis
The molecular weight of(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane is 466.58 . The compound’s structure includes a 1,3-dioxolane ring substituted with two diphenylmethyl hydroxy groups and two methyl groups . Physical And Chemical Properties Analysis
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane is a solid at 20°C . Its melting point ranges from 194.0 to 198.0°C . The compound has a specific rotation of 67.0° (C=C=1,CHCl3) .
科学研究应用
化学合成和复合物形成
- 复合物形成和反应: (+)-4,5-双[羟基(二苯基)甲基]-2,2-二甲基-1,3-二氧杂环戊烷用于与氯化钴形成复合物,并参与涉及二苯胺钠和N-甲基苯胺钠的反应。这些过程导致各种化合物的形成,突显了它在合成有机化学中的实用性 (Shainyan et al., 2002)。
催化和立体化学
还原过程中的催化作用: 该化合物在对乙酰苯酮和脱羧酸酯的催化还原中作为配体,有助于对映选择性合成过程 (Nindakova & Shainyan, 2005)。
在氢甲酰化中的应用: 该化合物用于烯烃底物的铑和铂催化氢甲酰化中,展示了其在提高化学反应中的区域选择性和对映选择性中的作用 (Consiglio & Rama, 1991)。
分子转化
分子转化和催化: 它参与复杂的分子转化,如串联取代反应和二氧杂环戊烷环裂解,强调了它在有机合成中的多功能性 (Shainyan, Ustinov & Nindakova, 2001)。
在不对称催化中: 该化合物在不对称催化中合成并使用,特别是在立体异构氢化中,展示了其在产生手性分子中的重要性 (Börner et al., 1994)。
光物理性质
- 铜配合物的光物理学: 它用于制备铜(I)配合物,有助于高发光量子产率和长寿命,使其在研究光物理性质中具有重要意义 (Nishikawa et al., 2015)。
化学分析和光谱学
- 光谱学和化学分析: 该化合物用作31P NMR测定对映纯度的手性衍生试剂,突显了其在分析化学和立体化学分析中的应用 (Parker & Taylor, 1988)。
属性
IUPAC Name |
[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVIRVJQDVCGQX-NSOVKSMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317964 | |
| Record name | (S,S)-TADDOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane | |
CAS RN |
93379-49-8 | |
| Record name | (S,S)-TADDOL | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93379-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S,S)-TADDOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (S,S)-TADDOL?
A1: The molecular formula of (S,S)-TADDOL is C31H32O4, and its molecular weight is 472.58 g/mol.
Q2: What spectroscopic techniques are used to characterize (S,S)-TADDOL?
A2: Common techniques include NMR spectroscopy (1H and 13C), IR spectroscopy, and X-ray crystallography. [, , , , , , , , , , , ]
Q3: Is (S,S)-TADDOL stable under various conditions?
A3: (S,S)-TADDOL exhibits good stability under typical reaction conditions, but its stability can be influenced by factors like temperature, pH, and the presence of specific reagents. [, , , , , ]
Q4: How is (S,S)-TADDOL used in asymmetric catalysis?
A4: (S,S)-TADDOL acts as a chiral ligand in metal complexes, creating a chiral environment around the metal center. This chirality induces stereoselectivity in various reactions. [, , , , , , , ]
Q5: What types of reactions are effectively catalyzed by (S,S)-TADDOL-derived complexes?
A5: Examples include Diels-Alder reactions, enantioselective additions to aldehydes and ketones, ring-opening of meso-anhydrides, and polymerization of vinyl ethers. [, , , , , ]
Q6: How does (S,S)-TADDOL impact the selectivity of reactions?
A6: The bulky, chiral structure of (S,S)-TADDOL in metal complexes creates a sterically demanding environment, favoring the formation of one enantiomer over others. [, , , , ]
Q7: Can you provide examples of reactions where (S,S)-TADDOL is used to achieve high enantioselectivity?
A7: (S,S)-TADDOL derivatives have been successfully used in the enantioselective alkylation of Schiff's bases to synthesize α-methyl amino acids with up to 93% ee. [] Also, titanium complexes of (S,S)-TADDOL have enabled the preparation of isotactic poly(isobutyl vinyl ether) with 90% isotacticity. []
Q8: Are there limitations to the use of (S,S)-TADDOL in catalysis?
A8: While versatile, (S,S)-TADDOL may not be suitable for all reactions. Its effectiveness depends on factors like substrate compatibility and reaction conditions. [, , , ]
Q9: How is computational chemistry used to study (S,S)-TADDOL and its derivatives?
A9: Researchers employ techniques like Density Functional Theory (DFT) to understand the electronic properties, predict reactivity, and analyze reaction mechanisms involving (S,S)-TADDOL complexes. [, , ]
Q10: What is the impact of structural modifications on the activity of (S,S)-TADDOL derivatives?
A10: Modifying the aryl substituents on the TADDOL framework can significantly impact its steric and electronic properties, influencing its coordination behavior and catalytic activity. [, , , , , , ]
Q11: How does modifying the substituents on the aryl rings of (S,S)-TADDOL affect its catalytic performance?
A11: Introducing different substituents on the aryl groups can tune the steric bulk and electronic properties of the TADDOL ligand. For instance, bulkier substituents can lead to enhanced enantioselectivity by creating a more defined chiral pocket around the metal center. [, , , ]
Q12: Can computational methods predict the enantioselectivity of (S,S)-TADDOL-catalyzed reactions?
A12: Yes, computational studies, such as those using ONIOM(B3LYP/6-31G(d):AM1) calculations, have successfully explained the origin of enantioselectivity in reactions like the hetero-Diels-Alder reaction catalyzed by (R,R)-1-Np-TADDOL. [] These calculations provide insights into the transition states and key interactions that govern stereoselectivity.
Q13: Can (S,S)-TADDOL be immobilized on solid supports?
A13: Yes, (S,S)-TADDOL can be attached to polymers, dendrimers, and other materials. This allows for catalyst recovery and reuse, increasing its practicality. [, , ]
Q14: How does the immobilization of (S,S)-TADDOL impact its catalytic activity?
A14: While immobilization can sometimes lead to a slight decrease in activity compared to homogeneous counterparts, it also offers advantages like easier separation, recyclability, and potential use in continuous flow systems. [, , ]
Q15: Are there specific advantages to using dendrimer-bound (S,S)-TADDOL complexes?
A15: Dendrimers offer a unique platform for catalyst immobilization due to their well-defined structure and high loading capacity. Dendrimer-bound (S,S)-TADDOL complexes can exhibit enhanced activity and selectivity compared to conventionally polymer-attached systems. []
Q16: Does (S,S)-TADDOL have applications beyond asymmetric catalysis?
A16: Yes, (S,S)-TADDOL derivatives have shown promise in areas like chiral recognition, separation of enantiomers, and as components in materials with unique optical properties. [, , , ]
Q17: How is (S,S)-TADDOL used in the separation of enantiomers?
A17: (S,S)-TADDOL and its derivatives, like SPIROTADDOL, can form diastereomeric complexes with racemic mixtures, allowing for their separation based on differences in physical properties. This strategy has been successfully applied to resolve phosphine oxide enantiomers. []
Q18: What are the potential applications of (S,S)-TADDOL derivatives in materials science?
A18: (S,S)-TADDOL derivatives have shown potential as chiral dopants in liquid crystal displays. For example, a novel (S,S)-TADDOL derivative exhibited a high helical twisting power (HTP) that remained remarkably independent of temperature over a broad range, making it an attractive candidate for advanced display technologies. []
Q19: Are there any known environmental concerns related to (S,S)-TADDOL?
A19: While specific data on (S,S)-TADDOL’s environmental impact might be limited, researchers are increasingly focusing on developing sustainable catalytic processes and exploring greener synthetic routes for TADDOL derivatives. [, ]
Q20: What measures can be taken to enhance the sustainability of using (S,S)-TADDOL and its derivatives?
A20: Employing recyclable catalytic systems, using greener solvents, and developing more efficient synthetic routes with reduced waste generation are crucial steps towards enhancing the sustainability of using (S,S)-TADDOL. [, ]
Q21: What are potential future research directions for (S,S)-TADDOL?
A21: Continued exploration of new catalytic applications, development of more efficient and sustainable synthetic methodologies, and expansion into areas like materials science and medicinal chemistry represent promising avenues for future research on (S,S)-TADDOL and its derivatives. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




